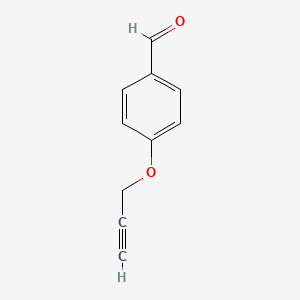

4-(Prop-2-yn-1-yloxy)benzaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSBOYWRKTVVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365494 | |

| Record name | 4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-86-5 | |

| Record name | 4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propargyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Prop-2-yn-1-yloxy)benzaldehyde chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 4-(Prop-2-yn-1-yloxy)benzaldehyde, a versatile building block in organic synthesis.

Chemical Properties

This compound is a solid organic compound notable for its bifunctional nature, incorporating both an aldehyde and a terminal alkyne. These reactive groups make it a valuable intermediate for the synthesis of more complex molecules through various organic reactions, such as click chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₂ | [1][2] |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 5651-86-5 | [2] |

| Appearance | White to light yellow/orange powder or crystals | [3] |

| Melting Point | 85-86 °C | |

| Boiling Point | 293.2 °C at 760 mmHg (Predicted) | |

| Density | 1.128 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol. Soluble in organic solvents such as ethanol and carbon disulfide at room temperature.[3] | |

| Storage Temperature | Room temperature, under an inert atmosphere. | |

| Refractive Index | 1.573 (Predicted) | |

| Flash Point | 137.4 °C | |

| Vapor Pressure | 0.00175 mmHg at 25°C |

Synthesis

The primary method for the synthesis of this compound involves the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a propargyl halide in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-hydroxybenzaldehyde

-

Potassium carbonate (K₂CO₃)

-

3-Bromopropyne (Propargyl bromide)

-

Acetone

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous solution of Sodium Chloride (NaCl)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A suspension of 4-hydroxybenzaldehyde (425.8 g) and potassium carbonate (807.6 g) in acetone (2,960 ml) is prepared in a reaction vessel equipped with a stirrer and reflux condenser.

-

The mixture is heated to reflux (approximately 60°C) under a nitrogen atmosphere.

-

3-Bromopropyne (502.4 g) is added dropwise to the stirred suspension over a period of 2 hours.

-

The reaction mixture is maintained at reflux for an additional 3 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solid potassium carbonate is removed by filtration and washed several times with acetone.

-

The filtrate is washed with a saturated aqueous solution of NaHCO₃ followed by a saturated aqueous solution of NaCl.

-

The aqueous phase is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and then concentrated.

-

The resulting solution is cooled in a refrigerator overnight to induce crystallization.

-

The crystals of 4-(2-propynyloxy)benzaldehyde are collected by filtration and washed with cold diethyl ether. This crystallization process can be repeated with the filtrate to increase the yield.

This protocol has been reported to yield the product in high purity (99.9% by gas chromatography) and good yield (83%).

Synthesis Workflow

Caption: Williamson Ether Synthesis of this compound.

Spectral Data

-

¹H NMR: Peaks corresponding to the aldehydic proton, aromatic protons, the methylene protons of the propargyl group, and the acetylenic proton.

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, the ether-linked methylene carbon, and the two sp-hybridized carbons of the alkyne.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the aldehyde, the C≡C stretch of the alkyne, the ≡C-H stretch, and the C-O-C stretch of the ether linkage.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (160.17 g/mol ).

For reference, spectral data for structurally similar compounds like 4-propoxybenzaldehyde are available and can provide an indication of the expected chemical shifts and absorption frequencies.

Reactivity and Applications

The aldehyde functionality of this compound allows for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines or other C-C bond-forming reactions.

The terminal alkyne group is particularly useful for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This makes the molecule a valuable building block in medicinal chemistry for the synthesis of compound libraries and in materials science for the development of functional polymers.

Safety and Handling

No specific safety data sheet for this compound was found. However, based on the safety information for the structurally related compound 4-allyloxybenzaldehyde, the following precautions are recommended:

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes. Do not breathe dust, mist, vapors, or spray.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

First Aid:

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and store under an inert atmosphere, such as nitrogen.[4]

-

Incompatibilities: Avoid strong oxidizing agents.[4]

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways of this compound itself. Its primary role in a biological context is as a synthetic intermediate for the creation of more complex molecules that may be investigated for their therapeutic potential.

Disclaimer: This document is intended for informational purposes for qualified professionals. The information provided is based on available scientific literature. All laboratory work should be conducted with appropriate safety precautions and under the supervision of trained personnel.

References

An In-depth Technical Guide to the Synthesis of 4-(Prop-2-yn-1-yloxy)benzaldehyde

This technical guide provides a comprehensive overview of the synthesis of 4-(Prop-2-yn-1-yloxy)benzaldehyde, a valuable intermediate in the development of chemical probes and various biologically active molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of the Synthesis

The synthesis of this compound is primarily achieved through a Williamson ether synthesis.[2][3][4][5][6] This well-established organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific synthesis, the phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a weak base, typically potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction to yield the desired ether.[2][5]

The reaction is typically carried out in a polar aprotic solvent such as acetone, which facilitates the dissolution of the reactants and promotes the SN2 mechanism.[7][8] The overall reaction is efficient, with reported yields often exceeding 80%.[7][8]

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound, based on established literature methods.[7][8]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 20 | 2.44 g |

| Propargyl Bromide | C₃H₃Br | 118.96 | 20 | 1.49 mL |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20 | 2.76 g |

| Acetone | C₃H₆O | 58.08 | - | 30 mL |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | As needed for extraction |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed for drying |

| Petroleum Ether | - | - | - | As needed for chromatography |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed for chromatography |

Procedure:

-

To a 100 mL round-bottom flask, add 4-hydroxybenzaldehyde (2.44 g, 20 mmol), potassium carbonate (2.76 g, 20 mmol), and acetone (30 mL).[7]

-

Stir the suspension and add propargyl bromide (1.49 mL, 20 mmol).[7]

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 60°C) with constant stirring.[1][8]

-

Maintain the reflux for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.[8]

-

Filter the reaction mixture to remove the excess potassium carbonate and wash the solid residue with acetone.[8]

-

Combine the filtrate and the acetone washings and concentrate the solution under reduced pressure using a rotary evaporator.[7]

-

Dissolve the resulting residue in dichloromethane and wash with a saturated aqueous solution of NaHCO₃ and then with brine (saturated NaCl solution).[8]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).[7]

-

Filter off the drying agent and concentrate the organic layer by rotary evaporation to obtain the crude product.[7]

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent to afford this compound as a yellow oily compound.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Yield | 83-93% | [7][8] |

| Physical State | Yellow oily compound / Solid | [7] |

| Molecular Formula | C₁₀H₈O₂ | [9] |

| Molecular Weight | 160.17 g/mol | [9] |

| ¹H NMR (400 MHz, CDCl₃) | δ = 9.86 (s, 1H, ArCOH), 7.83-7.81 (d, J = 8.4 Hz, 2H, ArH), 7.07-7.05 (d, J = 8.4 Hz, 2H, ArH), 4.75 (s, 2H, ArOCH₂), 2.57 (s, 1H, alkyne-H) | [7] |

Synthesis Workflow and Mechanism

The synthesis of this compound follows a straightforward and efficient workflow, which is depicted in the diagram below. The underlying chemical transformation is a classic Williamson ether synthesis, proceeding via an SN2 mechanism.

Caption: Workflow for the synthesis of this compound.

The reaction mechanism is initiated by the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde by potassium carbonate. The resulting phenoxide ion then undergoes a nucleophilic attack on the primary carbon of propargyl bromide, displacing the bromide ion and forming the ether linkage.

Caption: Reaction mechanism for the Williamson ether synthesis.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a robust and high-yielding method. The procedure is straightforward, utilizing readily available and relatively inexpensive reagents. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate for applications in medicinal chemistry and chemical biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Synthesis [organic-chemistry.org]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. prepchem.com [prepchem.com]

- 9. scbt.com [scbt.com]

An In-Depth Technical Guide to 4-(Prop-2-yn-1-yloxy)benzaldehyde: A Versatile Building Block for Drug Discovery

CAS Number: 5651-86-5

Introduction

4-(Prop-2-yn-1-yloxy)benzaldehyde, also known as 4-(propargyloxy)benzaldehyde, is an aromatic aldehyde that has garnered significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing an aldehyde group, a benzene ring, and a terminal alkyne, makes it a highly versatile synthetic intermediate. The aldehyde functionality allows for a variety of classical chemical transformations, while the propargyl group (prop-2-yn-1-yl) serves as a reactive handle for modern ligation chemistries, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O₂ | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Melting Point | 85-86 °C | [1][2] |

| Boiling Point | 293.2 °C at 760 mmHg | [1] |

| Density | 1.128 g/cm³ | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Solubility | Soluble in methanol | [1] |

| Storage Temperature | Room temperature, under an inert atmosphere | [1][2] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with propargyl bromide in the presence of a base.

Materials:

-

4-hydroxybenzaldehyde

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

Procedure:

-

To a stirred suspension of 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq) in anhydrous acetone, add propargyl bromide (1.1-1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or diethyl ether/hexane) to yield this compound as a crystalline solid.

References

A Technical Guide to the Molecular Structure of 4-(Prop-2-yn-1-yloxy)benzaldehyde

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-(Prop-2-yn-1-yloxy)benzaldehyde. It consolidates crystallographic and spectroscopic data, details an established experimental protocol for its synthesis, and illustrates its utility as a versatile building block in chemical biology and drug discovery. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

This compound, also known as 4-(propargyloxy)benzaldehyde, is an aromatic aldehyde derivative that has garnered interest as a crucial intermediate in organic synthesis.[1] Its structure is characterized by a benzaldehyde core functionalized with a propargyl ether group at the para position. This unique combination of three distinct functional moieties—an aldehyde, a terminal alkyne, and an aromatic ether—makes it a highly valuable bifunctional building block. The aldehyde serves as a synthetic handle for conjugation to other molecules, while the terminal alkyne is readily available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This guide delves into the precise molecular architecture and experimental details of this compound.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. The molecule consists of a planar benzene ring connected to a carbonyl group and a propargyloxy group.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₂ | [3][4][5] |

| Molecular Weight | 160.17 g/mol | [3] |

| CAS Number | 5651-86-5 | [3][6] |

| Appearance | Solid | [4] |

| Common Synonyms | 4-(Propargyloxy)benzaldehyde, 4-(2-Propynyloxy)benzaldehyde | [4][5][6] |

| Solubility | Soluble in organic solvents like ethanol and carbon disulfide. | [1] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [penwidth=1.5, color="#202124"];// Nodes for atoms and groups O1 [label="O", pos="0,1.2!", fontcolor="#EA4335"]; C1 [label="C", pos="-0.87,0.5!"]; C2 [label="C", pos="-0.87,-0.5!"]; C3 [label="C", pos="0,-1!"]; C4 [label="C", pos="0.87,-0.5!"]; C5 [label="C", pos="0.87,0.5!"]; C_CHO [label="C", pos="0,-2!"]; O_CHO [label="O", pos="0.8,-2.4!", fontcolor="#EA4335"]; H_CHO [label="H", pos="-0.8,-2.4!"]; O_ether [label="O", pos="1.74,1!"]; CH2 [label="CH₂", pos="2.6,1.5!"]; C_alkyne1 [label="C", pos="3.4,2!"]; C_alkyne2 [label="C", pos="4.2,2.5!"]; H_alkyne [label="H", pos="5,3!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O1; O1 -- C1;

// Substituent bonds C3 -- C_CHO; C_CHO -- O_CHO [label=" =", fontsize=18, fontcolor="#202124"]; C_CHO -- H_CHO; C5 -- O_ether; O_ether -- CH2; CH2 -- C_alkyne1; C_alkyne1 -- C_alkyne2 [label=" ≡", fontsize=18, fontcolor="#202124"]; C_alkyne2 -- H_alkyne; }

Caption: 2D structure of this compound.

Crystallographic and Structural Analysis

A single-crystal X-ray study provides definitive insights into the three-dimensional structure of the molecule.[7] The analysis reveals that all non-hydrogen atoms in the molecule are essentially coplanar, with a root-mean-square deviation of only 0.0192 Å.[7][8] This planarity facilitates an effective electronic conjugation system that includes the carbonyl group, the benzene ring, and the lone pair of the propynyloxy oxygen atom.[7][8]

In the solid state, molecules organize into inversion dimers through π–π stacking interactions, with a centroid–centroid distance of 3.5585 (15) Å.[7][8] These dimers are further linked by weak Csp—H⋯O=C hydrogen bonds, forming an extended, ladder-like supramolecular structure.[7][8]

| Crystallographic Data | Value | Reference |

| Crystal System | Monoclinic | [7] |

| Space Group | P2/n | [7] |

| Data Collection Temp. | 93 K | [7] |

| R.M.S. Deviation | 0.0192 Å | [7][8] |

| π–π Stacking Distance | 3.5585 (15) Å | [7][8] |

| R-factor | 0.037 | [7] |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a literature procedure for the synthesis of 4-(2-propynyloxy) benzaldehyde.[6]

Reactants:

-

4-Hydroxybenzaldehyde

-

3-Bromo-propyne (Propargyl bromide)

-

Potassium Carbonate (K₂CO₃)

-

Acetone

Procedure:

-

A suspension of 4-hydroxybenzaldehyde (425.8 g) and K₂CO₃ (807.6 g) in acetone (2,960 ml) is prepared in a reaction vessel equipped with a stirrer and reflux condenser under a nitrogen atmosphere.

-

The mixture is heated to reflux (approx. 60 °C).

-

3-Bromo-propyne (502.4 g) is added dropwise to the stirred suspension over a period of 2 hours.

-

The reaction is maintained at reflux for an additional 3 hours after the addition is complete.

-

After cooling to room temperature, the reaction mixture is filtered to remove the excess K₂CO₃, which is then washed several times with acetone.

-

The combined filtrate is washed with a saturated aqueous solution of NaHCO₃ and subsequently with a saturated NaCl solution.

-

The aqueous phase is extracted with diethyl ether.

-

The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated to a volume of approximately 1 liter.

-

The concentrated solution is refrigerated overnight to induce crystallization. The resulting crystals are collected by filtration and washed with cold diethyl ether.

-

The procedure yields 4-(2-propynyloxy) benzaldehyde with high purity (99.9% by gas chromatography) and in high yield (83%).[6] The structure is typically confirmed by infrared and mass spectroscopic analysis.[6]

Caption: Workflow for the synthesis of this compound.

Applications in Chemical Synthesis

The true utility of this compound lies in its capacity as a trifunctional building block, particularly for the synthesis of chemical probes. The molecule's three key regions can be leveraged for distinct, orthogonal chemical transformations.

-

Aldehyde Group : Serves as a primary synthetic handle. It can be readily appended to a ligand or pharmacophore through reductive amination or other condensation reactions.

-

Alkyne Group : The terminal alkyne is an ideal functional group for "click chemistry," enabling covalent ligation to azide-tagged molecules or biomolecules.

-

Aromatic Core : Provides a rigid scaffold and can be further functionalized if required.

This multi-functionality allows for the streamlined construction of complex molecular probes for use in chemical biology to identify biological targets of small molecules.[2]

Caption: Logical diagram of the molecule's utility as a bifunctional building block.

References

- 1. chembk.com [chembk.com]

- 2. 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde = 95 1940176-38-4 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 4-(Prop-2-ynyloxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-(Prop-2-yn-1-yl-oxy)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties and Applications of 4-(Prop-2-yn-1-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Prop-2-yn-1-yloxy)benzaldehyde is a versatile bifunctional molecule increasingly utilized in the fields of medicinal chemistry, materials science, and bioconjugation. Its structure, incorporating both a reactive aldehyde group and a terminal alkyne, makes it a valuable building block for the synthesis of complex molecular architectures and for the modification of biomolecules through "click chemistry." This guide provides a comprehensive overview of the available data on the solubility of this compound, detailed experimental protocols for its solubility determination, and a workflow illustrating its application in bioconjugation.

Physicochemical Properties

This compound, also known as 4-(propargyloxy)benzaldehyde, is a solid at room temperature with a melting point of approximately 82°C.[1] It is characterized by the presence of a benzaldehyde moiety and a propargyl ether group. This unique combination of functional groups dictates its reactivity and solubility profile.

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Methanol | Soluble[1][2] |

| Ethanol | Soluble[1][3] |

| Carbon Disulfide | Soluble[3] |

It is important to note that the term "soluble" is qualitative and the extent of solubility can vary. For precise applications, experimental determination of solubility is recommended.

Experimental Protocols

Determination of Qualitative Solubility

A straightforward method to qualitatively assess the solubility of this compound in a given solvent can be performed as follows:

-

Preparation: Add approximately 1-2 mg of this compound to a small test tube or vial.

-

Solvent Addition: Add 1 mL of the test solvent to the vial.

-

Observation: Vigorously shake the vial for 30-60 seconds.

-

Assessment: Observe the solution. If the solid completely disappears, it is considered soluble. If it remains undissolved or a suspension is formed, it is deemed insoluble. For intermediate cases, it can be classified as partially soluble.

Determination of Quantitative Solubility (Gravimetric Method)

For a precise measurement of solubility, a gravimetric method can be employed. This protocol is a general procedure and can be adapted for various solvents and temperatures.

-

Saturated Solution Preparation:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. A magnetic stirrer or a shaker bath is recommended for this purpose.

-

-

Separation of Undissolved Solid:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe to avoid solvent evaporation.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the supernatant into a pre-weighed, dry container.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's boiling point to avoid decomposition.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

-

Calculation:

-

The solubility can be calculated using the following formula:

-

Solubility ( g/100 mL) = [(Mass of container with solute - Mass of empty container) / Volume of supernatant withdrawn (mL)] x 100

-

-

Applications in Bioconjugation: A Workflow Example

The presence of a terminal alkyne group makes this compound an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is widely used to link molecules together with high efficiency and specificity, particularly in the realm of drug development and bioconjugation.

The aldehyde group can be used as a handle to attach the molecule to a substrate, while the alkyne is available for the "click" reaction. The following workflow illustrates how this compound can be used to functionalize a biomolecule.

Workflow Description:

-

Step 1: Functionalization via Reductive Amination: A biomolecule containing a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine residue) is reacted with this compound. The aldehyde group of the benzaldehyde reacts with the amine to form an intermediate imine, which is then reduced to a stable secondary amine linkage. This process effectively attaches the alkyne functionality to the biomolecule.

-

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-functionalized biomolecule is then subjected to a "click" reaction with a molecule of interest that has been tagged with an azide group. In the presence of a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, the alkyne and azide undergo a [3+2] cycloaddition to form a stable triazole ring. This reaction covalently links the molecule of interest to the biomolecule.

This modular approach allows for the efficient and specific labeling of biomolecules with a wide array of functionalities, including fluorescent dyes for imaging, polyethylene glycol (PEG) for improving pharmacokinetic properties, or cytotoxic drugs for targeted delivery.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and related fields. While quantitative solubility data is sparse, its solubility in common organic solvents like methanol and ethanol allows for its use in a variety of synthetic applications. The detailed protocols provided herein offer a starting point for its handling and characterization. Furthermore, its utility as a linker in bioconjugation, exemplified by the CuAAC workflow, highlights its significance in the construction of complex, functional biomolecular conjugates. Further research into its quantitative solubility and broader applications is warranted.

References

Technical Guide: Spectral Analysis of 4-(Prop-2-yn-1-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile organic compound 4-(Prop-2-yn-1-yloxy)benzaldehyde. This compound, featuring a terminal alkyne and an aldehyde functional group, serves as a valuable building block in various synthetic applications, including click chemistry, materials science, and the development of novel pharmaceutical agents. This document compiles available spectral data (NMR, IR, and MS) and detailed experimental protocols to facilitate its use in research and development.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for this compound.

Table 1: ¹H NMR Spectral Data[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.86 | s | - | 1H | Ar-CH O |

| 7.83-7.81 | d | 8.4 | 2H | Ar-H (ortho to CHO) |

| 7.07-7.05 | d | 8.4 | 2H | Ar-H (ortho to OCH₂) |

| 4.75 | s | - | 2H | O-CH ₂-C≡CH |

| 2.57 | s | - | 1H | -C≡CH |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Note: At the time of this publication, experimental ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound were not explicitly available in the reviewed literature. However, a synthetic procedure has noted that infrared and mass spectroscopic analysis confirmed the structure of the compound.

Experimental Protocols

The following section details the synthetic procedure for this compound and the general methodology for acquiring the cited NMR data.

Synthesis of this compound[1][2]

This procedure follows a Williamson ether synthesis methodology.

Materials:

-

4-hydroxybenzaldehyde

-

Propargyl bromide (3-bromopropyne)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

Procedure:

-

To a 100 mL round-bottom flask, add 4-hydroxybenzaldehyde (20 mmol, 2.44 g), potassium carbonate (20 mmol, 2.76 g), and acetone (30 mL).[1]

-

Add propargyl bromide (20 mmol, 1.49 mL) to the mixture.[1]

-

Reflux the reaction mixture for 8 hours.[1]

-

After cooling to room temperature, extract the mixture twice with dichloromethane.[1]

-

Dry the combined organic layers over magnesium sulfate.[1]

-

Concentrate the solution by rotary evaporation.[1]

-

Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent to yield the product.[1]

NMR Spectroscopy Protocol[1]

Instrumentation:

-

Bruker-DRX-400 spectrometer

Sample Preparation:

-

The purified compound was dissolved in deuterated chloroform (CDCl₃).

Data Acquisition:

-

¹H NMR spectra were recorded at a frequency of 400 MHz.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

References

A Technical Guide to Core Starting Materials for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of pivotal starting materials utilized in the synthesis of heterocyclic compounds, which form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. This document details the synthetic routes, experimental protocols, and quantitative data associated with key starting materials and named reactions, offering a valuable resource for professionals in organic chemistry and drug development.

1,3-Dicarbonyl Compounds: Versatile Precursors for Five- and Six-Membered Heterocycles

1,3-Dicarbonyl compounds are highly versatile building blocks in heterocyclic synthesis due to the reactivity of their enol and enolate forms.[1] They are key starting materials in several named reactions for the synthesis of pyrazoles, pyridines, and furans.

Knorr Pyrazole Synthesis

The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a direct and efficient method for preparing polysubstituted pyrazoles.[2][3] The reaction is typically catalyzed by an acid.[3]

Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis [4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagents: Add the hydrazine derivative (1.0-1.2 eq). If a hydrazine salt is used, a mild base is often added to neutralize the acid formed.

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the specific substrates.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration if it precipitates. Alternatively, the mixture is poured into ice-water, and the resulting precipitate is collected. The crude product is then purified by recrystallization.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl acetoacetate | Phenylhydrazine | nano-ZnO / Water | Room Temp | 0.5 | 95 | [2] |

| Acetylacetone | Hydrazine hydrate | Ethylene glycol | Room Temp | - | 70-95 | [2] |

| 1,3-Diketone | Hydrazine derivative | Acetic Acid | Reflux | - | - | [4] |

Reaction Pathway: Knorr Pyrazole Synthesis

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[5][6]

Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative [7]

-

Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, combine ethyl 2,4-dioxopentanoate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

-

Solvent Addition: Add 20 mL of ethanol to the flask.

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the ethanol using a rotary evaporator. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA / SDS (0.1M) in Water (Ultrasonic) | - | - | 96 | [5] |

| 5-Bromothiophene-2-carboxyaldehyde | Acetylacetone | Ammonium acetate | CAN / Solvent-free | Room Temp | 1-2.5 | Good to Excellent | [8] |

| Benzaldehyde | Ethyl 2,4-dioxopentanoate | Ammonium acetate | Ethanol | 80 | 4-6 | - | [7] |

Experimental Workflow: Hantzsch Pyridine Synthesis

Caption: Experimental workflow for Hantzsch pyridine synthesis.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis of furans involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[9][10]

Experimental Protocol: Synthesis of 2,5-Dimethylfuran [11]

-

Reaction Setup: A mixture of hexane-2,5-dione and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a solvent like toluene is prepared.

-

Reaction Conditions: The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and washed with a saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

| 1,4-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hexane-2,5-dione | p-TsOH | Toluene | Reflux | - | Good to Excellent | [9][11] |

| 3,4-Disubstituted-2,5-hexanediones | Acid | - | - | - | - | [9] |

α-Haloketones: Key Electrophiles for Heterocycle Construction

α-Haloketones are highly reactive bifunctional compounds that serve as valuable precursors for a variety of heterocycles, including thiazoles, pyrroles, and imidazoles, due to their two electrophilic sites.[5][12]

Hantzsch Thiazole Synthesis

A cornerstone for the synthesis of thiazole derivatives, this reaction involves the condensation of an α-haloketone with a thioamide.[13]

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1,3-thiazole [13]

-

Reaction Setup: Combine 2-bromoacetophenone and thiourea in ethanol.

-

Reaction Conditions: Heat the mixture to reflux.

-

Work-up and Purification: After cooling, the product often crystallizes and can be collected by filtration.

| α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromoacetophenone | Thiourea | Ethanol | Reflux | - | High | [13] |

| α-Bromoketone | Thioamide | Ionic Liquid | Room Temp | - | Excellent | [14] |

| α-Halo carbonyl compounds | Thiourea | Ethanol | 70 | 1 | - | [14] |

Reaction Pathway: Hantzsch Thiazole Synthesis

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Enamines: Nucleophilic Intermediates in Heterocyclic Synthesis

Enamines, formed from the reaction of a secondary amine with an aldehyde or ketone, are excellent nucleophiles and are utilized in various carbon-carbon and carbon-heteroatom bond-forming reactions.[15][16]

Stork Enamine Alkylation and Acylation

The Stork enamine synthesis involves the alkylation or acylation of an enamine, followed by hydrolysis to yield the corresponding α-substituted carbonyl compound, which can be a precursor for more complex heterocycles.[12][17]

Experimental Protocol: General Procedure for Stork Enamine Alkylation [12]

-

Enamine Formation: The enamine is typically pre-formed by reacting a ketone with a secondary amine, often with azeotropic removal of water.

-

Alkylation: The enamine is then reacted with an electrophile, such as an alkyl halide. The reaction is usually carried out under neutral conditions.

-

Hydrolysis: The resulting iminium salt is hydrolyzed with dilute acid to afford the α-alkylated ketone.

| Ketone/Aldehyde | Secondary Amine | Electrophile | Solvent | Yield (%) | Reference |

| Isobutyraldehyde | - | Bu2BOTF | THF | 77 | [12] |

| Cyclohexanone | Pyrrolidine | Alkyl Halide | - | - | [18] |

| - | Diisopropyl amine | Phenylacetylene, Hg(OAc)2 | CH2Cl2/THF | - |

Reaction Pathway: Stork Enamine Alkylation

Caption: Workflow for Stork enamine alkylation.

Other Notable Starting Materials and Reactions

Gewald Aminothiophene Synthesis

This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to produce a polysubstituted 2-aminothiophene.[19][20]

| Ketone/Aldehyde | α-Cyanoester | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Cyclohexanone | Ethyl cyanoacetate | Morpholine | - | - | - | 35-80 | [21] |

| p-Substituted Acetophenones | Malononitrile | Morpholine | Solvent-free (Ball Milling) | - | - | Moderate | [22] |

| Ketones | Malononitrile | Triethylamine | Water (Ultrasound) | 70 | 0.5-1 h | 42-90 | [23] |

Fischer Indole Synthesis

One of the most important methods for synthesizing indoles, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and an aldehyde or ketone.[24][25]

| Arylhydrazine | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylhydrazine | Pyruvic acid | - | - | - | Low (initial report) | [26] |

| o,m-Tolylhydrazine hydrochlorides | Isopropyl methyl ketone | Acetic acid | Room Temp | - | High | [27] |

| Aryl hydrazine | Aldehyde/Ketone | Lewis or Brønsted Acid | - | Elevated | Moderate to Excellent | [24] |

This guide highlights the versatility and significance of these core starting materials in the synthesis of a diverse range of heterocyclic compounds. The provided protocols and data serve as a practical resource for the design and execution of synthetic strategies in academic and industrial research.

References

- 1. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. benchchem.com [benchchem.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. benchchem.com [benchchem.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. scispace.com [scispace.com]

- 17. Video: Synthesis of α-Substituted Carbonyl Compounds: The Stork Enamine Reaction [jove.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Gewald reaction - Wikipedia [en.wikipedia.org]

- 20. Gewald Reaction [organic-chemistry.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. mdpi.com [mdpi.com]

- 23. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 25. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 26. alfa-chemistry.com [alfa-chemistry.com]

- 27. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Alkyne-Functionalized Benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, applications, and experimental protocols related to alkyne-functionalized benzaldehyde derivatives. These versatile compounds serve as crucial building blocks in organic synthesis, bioconjugation, and medicinal chemistry, offering a reactive handle for a variety of chemical transformations.

Core Synthesis Methodologies

The introduction of an alkyne moiety onto a benzaldehyde scaffold can be achieved through several robust and widely utilized synthetic methods. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of aryl alkynes, including alkyne-functionalized benzaldehydes. This reaction involves the coupling of a terminal alkyne with an aryl halide (commonly an iodide or bromide) and is catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a mild base.[1][2]

Experimental Protocol: Synthesis of 2-(Prop-2-yn-1-yloxy)benzaldehyde via Sonogashira Coupling

-

Materials: 2-Bromobenzaldehyde, propargyl alcohol, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], copper(I) iodide (CuI), and triethylamine (Et₃N).

-

Procedure:

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-bromobenzaldehyde (1.0 eq) and propargyl alcohol (1.2 eq) in triethylamine.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the solution.

-

Stir the mixture at room temperature for 5 minutes.

-

Add copper(I) iodide (0.04 eq) and heat the reaction mixture to 60 °C overnight.[3]

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired alkyne-functionalized benzaldehyde.

-

Aldehyde-Alkyne-Amine (A³) Coupling

The A³ coupling is a powerful one-pot, three-component reaction that combines an aldehyde, an alkyne, and an amine to produce propargylamines.[4][5] This atom-economical process is often catalyzed by copper, gold, or silver complexes and can be performed in a variety of solvents, including water.[5][6]

Experimental Protocol: General Procedure for Copper-Catalyzed A³ Coupling

-

Materials: Benzaldehyde derivative (1.0 eq), secondary amine (e.g., piperidine, 1.2 eq), terminal alkyne (1.3 eq), copper/aluminum oxide (Cu/Al) catalyst, and toluene.

-

Procedure:

-

To a round-bottom flask, add the aldehyde, amine, alkyne, Cu/Al catalyst (0.12 mmol based on Cu), and toluene.

-

Degas the mixture and backfill with nitrogen.

-

Stir the reaction mixture at 100 °C for 22 hours.

-

After cooling to room temperature, filter the catalyst.

-

Wash the residue with additional toluene and combine the filtrates.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the propargylamine product.[7]

-

Applications in Bioconjugation and Drug Discovery

The terminal alkyne group of these benzaldehyde derivatives is a versatile functional handle for bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9]

Click Chemistry for Bioconjugation

Alkyne-functionalized molecules can be covalently linked to azide-modified biomolecules (proteins, nucleic acids, etc.) with high efficiency and specificity under mild, aqueous conditions.[10][11]

Experimental Protocol: General Procedure for CuAAC Labeling of an Azide-Modified Protein

-

Materials: Alkyne-functionalized benzaldehyde derivative (as a probe), azide-modified protein, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), copper(II) sulfate (CuSO₄), and sodium ascorbate.

-

Procedure:

-

Prepare a solution of the azide-modified protein in a suitable buffer.

-

Add the alkyne-functionalized probe.

-

Add THPTA solution, followed by CuSO₄ solution, and vortex briefly after each addition.

-

Initiate the reaction by adding freshly prepared sodium ascorbate solution.

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

The labeled protein can then be purified by methods such as size-exclusion chromatography to remove excess reagents.[10]

-

Workflow for CuAAC Bioconjugation.

Proteolysis-Targeting Chimeras (PROTACs)

Alkyne-functionalized linkers are extensively used in the modular synthesis of PROTACs.[12][] These hetero-bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The alkyne serves as a connection point for "clicking" together a warhead (targeting the protein of interest) and an E3 ligase ligand.

Experimental Protocol: Synthesis of an Alkyne-Functionalized JQ1 Warhead

-

Materials: (+)-JQ1-carboxylic acid, propargylamine, HATU, HOBt, DIPEA, and DMF.

-

Procedure:

-

Dissolve (+)-JQ1-carboxylic acid (1.0 eq), propargylamine (1.2 eq), HATU (1.2 eq), and HOBt (1.2 eq) in DMF.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction by diluting with ethyl acetate and washing with water and brine.

-

Dry the organic layer, concentrate, and purify by chromatography to yield the alkyne-functionalized JQ1.[14]

-

Modular PROTAC Synthesis via Click Chemistry.

Cycloaddition Reactions

Beyond click chemistry, alkyne-functionalized benzaldehydes participate in other cycloaddition reactions, such as the Asao-Yamamoto benzannulation, to construct complex polycyclic aromatic systems.[15]

Asao-Yamamoto Benzannulation

This reaction combines a 2-(phenylethynyl)benzaldehyde with another alkyne to form a 2,3-substituted naphthalene derivative, often catalyzed by a combination of a copper(II) salt and a Brønsted acid.[16]

Quantitative Data Summary

The following tables summarize typical reaction yields for the synthesis and application of alkyne-functionalized benzaldehyde derivatives as reported in the literature.

Table 1: Representative Yields for A³ Coupling Reactions with Benzaldehyde Derivatives

| Aldehyde | Amine | Alkyne | Catalyst System | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Phenylacetylene | (CuOAc)₂ | 95 | [6] |

| 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | (CuOAc)₂ | 96 | [6] |

| 4-Methylbenzaldehyde | Piperidine | Phenylacetylene | (CuOAc)₂ | 94 | [6] |

| 2-Naphthaldehyde | Piperidine | Phenylacetylene | (CuOAc)₂ | 91 | [6] |

| Cyclohexanecarboxaldehyde | Piperidine | Phenylacetylene | (CuOAc)₂ | 92 | [6] |

Table 2: Yields for PROTAC Synthesis via CuAAC Click Chemistry

| Warhead (Alkyne) | E3 Ligase Ligand (Azide) | Linker Type | Yield (%) | Reference |

| JQ1 | VHL Ligand | 0 PEG units | 90 | [12] |

| JQ1 | CRBN Ligand | 1 PEG unit | ~55-90 | [17] |

| JQ1 | CRBN Ligand | 2 PEG units | ~55-90 | [17] |

| JQ1 | VHL Ligand | 4 PEG units | ~55-90 | [12] |

Conclusion

Alkyne-functionalized benzaldehyde derivatives are indispensable tools in modern chemical and biological research. Their straightforward synthesis, coupled with the exceptional versatility of the alkyne handle for "click" reactions and other transformations, has positioned them as key intermediates in the development of complex molecules, chemical probes, and novel therapeutics like PROTACs. The protocols and data presented in this guide offer a solid foundation for researchers and professionals seeking to leverage the unique properties of these valuable chemical entities.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. BJOC - Synthesis of a novel chemotype via sequential metal-catalyzed cycloisomerizations [beilstein-journals.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A3 coupling reaction - Wikipedia [en.wikipedia.org]

- 6. repository.fit.edu [repository.fit.edu]

- 7. pure.uva.nl [pure.uva.nl]

- 8. interchim.fr [interchim.fr]

- 9. Click Chemistry [organic-chemistry.org]

- 10. broadpharm.com [broadpharm.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]

synthesis of propargylated aromatic aldehydes

An In-depth Technical Guide to the Synthesis of Propargylated Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylated aromatic aldehydes are valuable and versatile building blocks in modern organic synthesis. The presence of both a reactive aldehyde group and a terminal alkyne (propargyl group) within the same molecule allows for orthogonal functionalization, making them ideal precursors for the synthesis of complex heterocyclic compounds, natural products, and pharmaceutical agents.[1][2] The alkyne moiety can participate in a wide range of transformations, including click chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition), Sonogashira couplings, and various cyclization reactions, while the aldehyde group serves as a handle for imine formation, olefination, and reductive amination.[3][4] This guide provides a detailed overview of the core synthetic strategies for preparing these important intermediates, complete with experimental protocols and quantitative data.

Core Synthetic Strategies

The can be broadly classified into two primary approaches: O-propargylation of a hydroxyl-substituted aromatic aldehyde and C-propargylation of a halo-aromatic aldehyde. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

References

An In-depth Technical Guide to 4-(Propargyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Propargyloxy)benzaldehyde is a versatile bifunctional molecule that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, featuring both a reactive aldehyde group and a terminal alkyne, makes it a valuable building block for the construction of complex molecular architectures. The propargyl group serves as a handle for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific conjugation to azide-containing molecules. The aldehyde functionality allows for a wide range of classical organic transformations, providing a gateway to diverse chemical scaffolds. This guide provides a comprehensive overview of the characterization, synthesis, and applications of 4-(propargyloxy)benzaldehyde.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 4-(propargyloxy)benzaldehyde is essential for its effective use in research and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₂ | [Cymit Quimica] |

| Molecular Weight | 160.17 g/mol | [Cymit Quimica] |

| Appearance | White to light yellow crystalline powder | [Cymit Quimica] |

| Melting Point | 82-84 °C | [TCI EUROPE N.V.] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | [LabSolutions] |

| CAS Number | 5651-86-5 | [Cymit Quimica] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

A representative ¹H NMR spectrum of 4-(propargyloxy)benzaldehyde in CDCl₃ exhibits the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.86 | Singlet | 1H | Aldehyde proton (-CHO) |

| 7.83-7.81 | Doublet | 2H | Aromatic protons ortho to the aldehyde group |

| 7.07-7.05 | Doublet | 2H | Aromatic protons ortho to the propargyloxy group |

| 4.75 | Doublet | 2H | Methylene protons (-OCH₂-) |

| 2.57 | Triplet | 1H | Acetylenic proton (-C≡CH) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde carbonyl carbon (C=O) |

| ~163 | Aromatic carbon attached to the ether oxygen |

| ~132 | Aromatic carbons ortho to the aldehyde group |

| ~130 | Aromatic carbon ipso to the aldehyde group |

| ~115 | Aromatic carbons ortho to the propargyloxy group |

| ~78 | Acetylenic carbon (-C≡CH) |

| ~76 | Acetylenic carbon (-C≡CH) |

| ~56 | Methylene carbon (-OCH₂-) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3290 | Strong, sharp | ≡C-H stretch (terminal alkyne) |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2820 and ~2720 | Medium, sharp | Aldehyde C-H stretch (Fermi doublet) |

| ~2120 | Weak | C≡C stretch (terminal alkyne) |

| ~1690 | Strong, sharp | C=O stretch (aromatic aldehyde) |

| ~1600, ~1580, ~1500 | Medium to strong | Aromatic C=C stretches |

| ~1250 | Strong | Aryl-O stretch (ether) |

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 160 | [M]⁺ (Molecular ion) |

| 159 | [M-H]⁺ |

| 131 | [M-CHO]⁺ |

| 121 | [M-C₃H₃O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Synthesis of 4-(Propargyloxy)benzaldehyde

The most common and straightforward synthesis of 4-(propargyloxy)benzaldehyde involves the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis[1]

Reactants:

-

4-Hydroxybenzaldehyde

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.0-1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add propargyl bromide (1.0-1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(propargyloxy)benzaldehyde.

Caption: Synthetic workflow for 4-(propargyloxy)benzaldehyde.

Chemical Reactivity and Key Reactions

The dual functionality of 4-(propargyloxy)benzaldehyde allows for a rich and diverse range of chemical transformations at both the aldehyde and the terminal alkyne moieties.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional group that can undergo a variety of reactions, including:

-

Wittig Reaction: Reaction with a phosphonium ylide to form an alkene. This is a powerful method for C=C bond formation.

-

Knoevenagel Condensation: Condensation with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.

-

Reductive Amination: Conversion to an amine through the formation of an imine intermediate followed by reduction.

-

Oxidation: Oxidation to the corresponding carboxylic acid using standard oxidizing agents.

-

Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride.

Reactions of the Propargyl Group

The terminal alkyne is particularly useful for "click" chemistry and other alkyne-based transformations:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction with an azide forms a stable 1,2,3-triazole linkage. This is a cornerstone of bioconjugation and materials science applications.

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form a new carbon-carbon bond.

Applications in Research and Drug Development

The unique properties of 4-(propargyloxy)benzaldehyde make it a valuable tool in several areas of scientific research.

Building Block in Organic Synthesis

Its bifunctional nature allows for its use as a versatile scaffold in the synthesis of complex organic molecules, including natural products and their analogues.

Drug Discovery and Medicinal Chemistry

4-(Propargyloxy)benzaldehyde serves as a key starting material for the synthesis of various biologically active compounds. The propargyl group can be used to link the benzaldehyde moiety to other pharmacophores or to create libraries of compounds for high-throughput screening. One notable application is in the development of inhibitors of the Hedgehog signaling pathway, which is implicated in several types of cancer.

Caption: Inhibition of the Hedgehog signaling pathway.

Bioconjugation and Chemical Biology

The terminal alkyne of 4-(propargyloxy)benzaldehyde is ideal for bioconjugation via click chemistry. It can be used to label biomolecules such as proteins, peptides, and nucleic acids with a benzaldehyde moiety. The aldehyde can then be further functionalized, for example, by forming an oxime or hydrazone linkage with another molecule of interest.

Caption: Bioconjugation workflow using 4-(propargyloxy)benzaldehyde.

Fluorescent Probes and Materials Science

The rigid aromatic structure and the reactive handles of 4-(propargyloxy)benzaldehyde make it a suitable precursor for the synthesis of fluorescent probes and functional organic materials. The aldehyde can be condensed with various amines to create Schiff bases, which often exhibit interesting photophysical properties.

Safety and Handling

4-(Propargyloxy)benzaldehyde should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(Propargyloxy)benzaldehyde is a highly valuable and versatile chemical entity with broad applications in modern chemical and biological sciences. Its dual reactivity, arising from the aldehyde and propargyl groups, provides a powerful platform for the synthesis of complex molecules, the development of novel therapeutics, and the construction of advanced materials. This guide has summarized the key characteristics, synthetic methods, and applications of this important compound, providing a solid foundation for its use in further research and development endeavors.

Methodological & Application

Application Notes and Protocols for 4-(Prop-2-yn-1-yloxy)benzaldehyde in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Prop-2-yn-1-yloxy)benzaldehyde is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis and bioconjugation. Its chemical structure features two key functional groups: a terminal alkyne (propargyl group) and a benzaldehyde. This unique combination allows for sequential or orthogonal chemical modifications. The alkyne group is primed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," enabling the efficient and specific formation of stable 1,2,3-triazole linkages.[1][2] The aldehyde functionality provides a reactive handle for a variety of transformations, including reductive amination, condensation reactions, and the formation of hydrazones or oximes, allowing for the attachment of this linker to other molecules or surfaces.

These application notes provide an overview of the utility of this compound in click chemistry, alongside detailed experimental protocols for its use in the synthesis of small molecules and bioconjugates.

Applications

The dual functionality of this compound makes it a powerful tool in several areas of chemical and biological research:

-

Synthesis of Bioactive Molecules: The 1,2,3-triazole ring formed via the CuAAC reaction is a well-known pharmacophore present in numerous biologically active compounds. By reacting this compound with a diverse range of azide-containing molecules, libraries of novel compounds can be rapidly synthesized for screening in drug discovery programs. The resulting triazole-tethered benzaldehyde derivatives have been investigated for their antimicrobial and antiarrhythmic properties.[1][3]

-

Bioconjugation: The bioorthogonal nature of the CuAAC reaction allows for the specific labeling of biomolecules in complex biological environments.[4] this compound can be used to introduce an aldehyde handle onto azide-modified peptides, proteins, or carbohydrates.[2] This aldehyde can then be used for subsequent conjugation, for example, to a solid support for purification or to another biomolecule.

-

Fluorescent Probe and Chemical Probe Synthesis: The alkyne group can be "clicked" with an azide-functionalized fluorophore to create fluorescent probes. The aldehyde can then be used to attach this probe to a molecule of interest for imaging studies. A related, more complex molecule, 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzaldehyde, is utilized as a trifunctional building block in the synthesis of chemical probes, containing a photoactivatable group, an alkyne for click chemistry, and the aldehyde as a synthetic handle.

-

Materials Science: The rigid, aromatic structure of the molecule, coupled with the ability to form stable triazole linkages, makes it a candidate for the synthesis of functionalized polymers and other materials.

Data Presentation: CuAAC Reactions of this compound

The following table summarizes quantitative data from representative CuAAC reactions involving this compound and various organic azides.

| Azide Partner | Catalyst System | Solvent | Reaction Conditions | Yield (%) | Reference |

| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | Room Temperature | Good | [1] |

| Phenyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | Room Temperature | Good | [1] |

| 4-Fluorobenzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | Room Temperature | Good | [1] |

| 4-Chlorobenzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | Room Temperature | Good | [1] |

| 4-Bromobenzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | Room Temperature | Good | [1] |

| 4-Methylbenzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | Room Temperature | Good | [1] |

| 4-Methoxybenzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | Room Temperature | Good | [1] |

| 4-Nitrobenzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | Room Temperature | Good | [1] |

| Azido-functionalized Lactoside | CuI, DIPEA | DMF | Microwave, 15 min | 58-85 | [2] |

Note: "Good" yields were reported in the reference, but specific percentages for each reaction were not provided in the abstract.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Organic Bromides

This protocol is adapted from the synthesis of a series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.[1] It describes a one-pot reaction where the organic azide is generated in situ from the corresponding organic bromide, followed by the CuAAC reaction with this compound.

Materials:

-

This compound

-

Appropriate organic bromide (e.g., benzyl bromide)

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Dimethylformamide (DMF)

-

Deionized water

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer

Procedure:

-

In a reaction vessel, dissolve the organic bromide (1.0 eq) in a mixture of DMF and water.

-

Add sodium azide (1.1 eq) to the solution and stir for 30 minutes at room temperature to generate the organic azide in situ.

-

To this mixture, add this compound (1.0 eq).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.

-

Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the CuSO₄·5H₂O solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Microwave-Assisted CuAAC for Bioconjugation

This protocol is based on the reaction of 4-(propargyloxy)benzaldehyde with an azido-functionalized lactoside and is suitable for bioconjugation applications where rapid reaction times are desired.[2]

Materials:

-

This compound

-

Azide-functionalized biomolecule (e.g., azido-lactoside)

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Microwave reactor

-

Microwave-safe reaction vessel with a stirrer bar

Procedure:

-

In a microwave-safe reaction vessel, dissolve this compound (1.0 eq) and the azide-functionalized biomolecule (1.0 eq) in anhydrous DMF.

-

Add CuI (0.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture with microwaves for a total of 15 minutes at a suitable temperature (e.g., 80-100 °C).

-

After the reaction is complete, cool the vessel to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using an appropriate method for the conjugated biomolecule, such as size-exclusion chromatography or dialysis, to remove the copper catalyst and other small molecule reagents.

Visualizations

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General experimental workflow for a CuAAC reaction.

Caption: Strategy for sequential functionalization using the bifunctional linker.

References

Application Notes and Protocols for Sonogashira Coupling with 4-(Prop-2-yn-1-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile methodology in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper co-catalysts, proceeds under relatively mild conditions and demonstrates a broad tolerance for various functional groups, making it an invaluable tool in the synthesis of complex molecules.[2] Its applications are widespread, ranging from the synthesis of natural products and pharmaceuticals to the development of advanced organic materials.[3][4]

These application notes provide a detailed overview of the Sonogashira coupling reaction using 4-(prop-2-yn-1-yloxy)benzaldehyde as the terminal alkyne substrate. This compound is a valuable building block, incorporating a reactive alkyne for coupling, a benzaldehyde group that can be further functionalized, and an ether linkage. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Reaction Principle and Mechanism

The Sonogashira reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism is as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Formation of Copper Acetylide: Concurrently, the terminal alkyne, this compound, reacts with a copper(I) salt in the presence of an amine base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired diarylalkyne product and regenerate the active Pd(0) catalyst.

Variations of the Sonogashira reaction, such as copper-free protocols, have been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[1][5]

Experimental Protocols

The following protocols provide a general framework for performing the Sonogashira coupling of this compound with aryl halides. Optimization of reaction conditions may be necessary for specific substrates.